Éter etílico de benzoína

Descripción general

Descripción

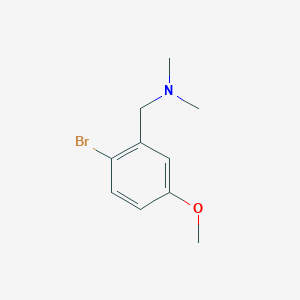

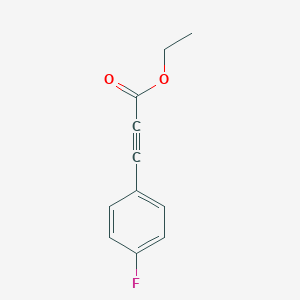

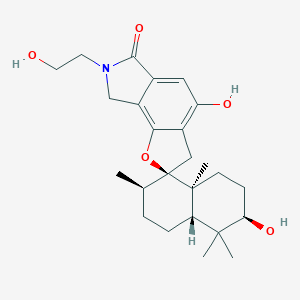

Benzoin ethyl ether, also known as ethoxy benzoin, is an organic compound with the chemical formula C16H16O2. It appears as a white or pale yellow crystalline solid and is soluble in ethanol, ether, benzene, and petroleum ether. This compound is primarily used as a photosensitizer in ultraviolet-curable coatings, inks, and adhesives .

Aplicaciones Científicas De Investigación

Benzoin ethyl ether has diverse applications in scientific research:

Chemistry: Used as a photosensitizer in the synthesis of polymers and other materials.

Biology: Employed in photochemical studies to understand light-induced reactions.

Medicine: Investigated for potential use in drug delivery systems due to its photoreactive properties.

Industry: Widely used in the production of ultraviolet-curable coatings, inks, and adhesives

Mecanismo De Acción

Target of Action

Benzoin ethyl ether, also known as α-Ethoxy-α-phenylacetophenone or 2-Ethoxy-2-phenylacetophenone , is primarily used as a photosensitizer . Its primary targets are unsaturated monomers present in various substances such as photosensitive plastic, UV-curing coatings, and inks .

Mode of Action

Benzoin ethyl ether acts as a photoinitiator . Upon exposure to ultraviolet light, it undergoes a photochemical reaction that generates free radicals . These free radicals can initiate the polymerization of unsaturated monomers, leading to cross-linking and hardening of the material .

Biochemical Pathways

Its role as a photoinitiator suggests that it primarily affects pathways related to polymerization and cross-linking of unsaturated monomers .

Pharmacokinetics

It is known to be insoluble in water , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of benzoin ethyl ether’s action is the initiation of polymerization and cross-linking of unsaturated monomers . This leads to the hardening of materials such as photosensitive plastic, UV-curing coatings, and inks .

Action Environment

The efficacy and stability of benzoin ethyl ether are influenced by environmental factors such as light and temperature . Its photoinitiator activity requires exposure to ultraviolet light . Additionally, its stability and reactivity may be affected by temperature, as with many chemical compounds .

Análisis Bioquímico

Cellular Effects

It is known that Benzoin ethyl ether can be used in life science research

Molecular Mechanism

It is known that Benzoin ethyl ether can be synthesized using a NiAlCe-hydrotalcite catalyst

Temporal Effects in Laboratory Settings

It is known that Benzoin ethyl ether can be synthesized in a one-step process using a NiAlCe-hydrotalcite catalyst

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzoin ethyl ether is traditionally synthesized through a two-step process involving the initial condensation of benzaldehyde followed by etherification. The condensation step typically employs cyanide catalysts, while the etherification step involves the reaction with ethanol .

Industrial Production Methods: An environmentally benign method for synthesizing benzoin ethyl ether involves using a NiAlCe-hydrotalcite catalyst. This one-step synthesis achieves high selectivity and conversion rates, making it a more sustainable alternative to traditional methods .

Types of Reactions:

Oxidation: Benzoin ethyl ether can undergo oxidation reactions to form benzil derivatives.

Reduction: It can be reduced to form benzoin or other related compounds.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Oxidation: Benzil derivatives.

Reduction: Benzoin.

Substitution: Various substituted benzoin ethers.

Comparación Con Compuestos Similares

- Benzoin methyl ether

- Benzoin isopropyl ether

- Benzoin butyl ether

Comparison: Benzoin ethyl ether is unique due to its optimal balance of reactivity and stability. Compared to benzoin methyl ether, it has a longer alkyl chain, which can influence its solubility and reactivity. Benzoin isopropyl ether and benzoin butyl ether have bulkier alkyl groups, which can affect their steric properties and reactivity in photochemical reactions .

Propiedades

IUPAC Name |

2-ethoxy-1,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-2-18-16(14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,16H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNCBSZOIQAUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862220 | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin ethyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20296 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

574-09-4 | |

| Record name | (±)-Benzoin ethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-ethoxy-1,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1,2-diphenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and structure of benzoin ethyl ether?

A1: Benzoin ethyl ether has the molecular formula C16H16O2 and a molecular weight of 240.30 g/mol. Its structure consists of two phenyl rings connected by a central carbon atom bearing a hydroxyl group and an ethoxy group.

Q2: Which spectroscopic techniques are used to characterize benzoin ethyl ether?

A2: Several techniques are employed for characterization, including X-ray diffraction (XRD), Fourier transform infrared (FTIR) spectroscopy [, , ], and nuclear magnetic resonance (NMR) spectroscopy [].

Q3: How does the presence of benzoin ethyl ether affect the properties of UV-curable materials?

A3: Benzoin ethyl ether acts as a photoinitiator in UV-curable materials. It facilitates polymerization upon exposure to UV light, enhancing curing speed and influencing final material properties like hardness, transparency, and adhesive strength [, ].

Q4: Are there specific materials where benzoin ethyl ether shows enhanced compatibility or performance?

A4: Research indicates its effectiveness with various polymers. For instance, it successfully photocrosslinks polystyrene-block-polybutadiene-block-polystyrene (SBS) [], enhances grafting of styrene onto cotton cellulose [], and aids in preparing transparent siloxane-based hybrid UV-curable coating materials [].

Q5: How is benzoin ethyl ether utilized in organic synthesis?

A5: Benzoin ethyl ether serves as a photoinitiator in various organic reactions, notably the synthesis of benzoin ethyl ether itself from benzaldehyde and ethanol using catalysts like NiAl-LDHs/SiO2 [], NiAl-HTLcs [], and Cu-hydrotalcite [].

Q6: What role does benzoin ethyl ether play in the synthesis of benzoin ethyl ether from benzaldehyde and ethanol?

A6: In this particular reaction, benzoin ethyl ether is not a catalyst but rather the desired product. Catalysts like NiAl-LDHs/SiO2 [] and NiAl-HTLcs [] promote the formation of benzoin ethyl ether from the reactants benzaldehyde and ethanol.

Q7: What factors influence the catalytic performance of systems utilizing benzoin ethyl ether in benzoin ethyl ether synthesis?

A7: Factors such as the type of catalyst used (e.g., NiAl-LDHs/SiO2 [], NiAl-HTLcs [], Cu-hydrotalcite []), reaction temperature, reaction time, and the ratio of reactants impact the conversion of benzaldehyde and the selectivity towards benzoin ethyl ether.

Q8: How does the structure of the catalyst impact the synthesis of benzoin ethyl ether?

A8: The structure of catalysts, such as the presence of specific crystal phases, high crystallinity, and high surface area, significantly influences catalytic performance in benzoin ethyl ether synthesis. For example, NiAl-HTLcs with a single phase and high crystallization exhibit excellent catalytic activity []. Similarly, dual-mesoporous ZSM-5 zeolite with highly b-axis-oriented large mesopores demonstrates exceptional catalytic performance, attributed to its unique structure providing ample active sites and efficient reactant access [].

Q9: Have computational methods been applied to study benzoin ethyl ether and related reactions?

A9: Yes, computational chemistry, particularly the HF/3-21G method, has been used to elucidate the reaction mechanism of benzoin ethyl ether formation. These studies highlight the significance of C6H5CHOC2H5OH as a key intermediate in the reaction pathway [].

Q10: How do structural modifications of benzoin ethyl ether affect its photoinitiation efficiency?

A10: Research suggests that modifications to the benzoin core structure can significantly impact photoinitiation efficiency. For example, benzoin ethyl ether shows higher initiation efficiency than other photoinitiators like anthraquinone and trinitrofluorenone when used in the photocrosslinking of SBS block copolymers [].

Q11: What is known about the stability of benzoin ethyl ether?

A11: While specific degradation pathways are not extensively discussed in the provided papers, research indicates that benzoin ethyl ether is a highly efficient alpha-scission photoinitiator []. This implies it undergoes photolysis upon UV exposure, breaking down into reactive radical species that initiate polymerization reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)

![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)